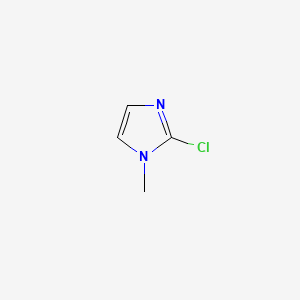

2-Chloro-1-methyl-1H-imidazole

Description

Significance of Imidazole Heterocycles in Organic Chemistry

Imidazole is a five-membered aromatic heterocyclic organic compound containing two nitrogen atoms. fiveable.me This ring system is a crucial structural motif found in a wide array of biomolecules and has significant applications in organic chemistry. fiveable.mejocpr.com Imidazoles are key components of many naturally occurring products, including the amino acid histidine, which is vital for protein structure and function, and the hormone histamine. fiveable.me The imidazole ring's aromatic character and its ability to act as both a proton donor and acceptor make it a versatile building block in the synthesis of more complex molecules. fiveable.mescispace.com Furthermore, imidazole derivatives are widely used as ligands in metal complexes for catalysis and as protecting groups in organic synthesis. fiveable.me

Importance of Halogenated and N-Methylated Imidazoles

The introduction of halogen atoms and N-methyl groups to the imidazole ring significantly modifies its chemical and physical properties, leading to a broad range of applications.

Halogenated Imidazoles: The presence of a halogen atom, such as chlorine, on the imidazole ring enhances its reactivity. The chloro group at the 2-position, as seen in 2-Chloro-1-methyl-1H-imidazole, makes the compound susceptible to nucleophilic substitution reactions. evitachem.com This reactivity allows for the synthesis of a wide variety of functionalized imidazole derivatives. Halogenated imidazoles are valuable precursors for creating more complex molecules, including those with potential biological activity. researchgate.net The strategic placement of halogens can also influence the binding affinity of imidazole-based compounds to biological targets. nih.gov

N-Methylated Imidazoles: The methylation of one of the nitrogen atoms in the imidazole ring, creating an N-methylimidazole, prevents tautomerization, which simplifies the chemical environment and provides more specific reactivity. scispace.comiucr.org N-methylation also tends to increase the basicity and nucleophilicity of the imidazole ring compared to its parent compound. This enhanced reactivity makes N-methylated imidazoles effective catalysts and reagents in various chemical reactions, such as acylation and alkylation. They are frequently used in the synthesis of pharmaceuticals, agrochemicals, and functional materials. smolecule.com

Research Landscape of this compound

The research landscape for this compound is primarily focused on its utility as a synthetic intermediate. Its bifunctional nature, possessing both a reactive chloro group and a stabilizing N-methyl group, makes it a versatile building block in organic synthesis. Academic and industrial laboratories utilize this compound to construct more complex heterocyclic systems.

Key areas of investigation include its participation in cross-coupling reactions, such as the Suzuki-Miyaura reaction, to form new carbon-carbon bonds. mdpi.com For instance, it has been used in the synthesis of novel bipyridine derivatives. mdpi.com The reactivity of the chlorine atom allows for its displacement by various nucleophiles, leading to the creation of libraries of substituted 1-methylimidazole derivatives for further study. evitachem.com

Scope and Objectives of Academic Investigations

The primary goals of academic research involving this compound are centered on exploring its synthetic utility and understanding its fundamental chemical properties. Specific objectives often include:

Developing Novel Synthetic Methodologies: Researchers aim to discover new and efficient ways to synthesize this compound and its derivatives. This includes optimizing reaction conditions and exploring different catalytic systems. researchgate.net

Exploring its Reactivity: A significant portion of research is dedicated to mapping the chemical reactivity of the compound. This involves studying its behavior in various reaction types, including nucleophilic substitutions and metal-catalyzed cross-coupling reactions. evitachem.commdpi.com

Synthesis of Novel Compounds: A major objective is to use this compound as a starting material to synthesize new and more complex molecules. These new compounds may be designed for a variety of applications, from materials science to medicinal chemistry. smolecule.comchemicalbook.com

Investigating Structure-Property Relationships: Researchers are interested in understanding how the specific arrangement of atoms in this compound and its derivatives influences their physical and chemical properties. This knowledge is crucial for designing molecules with desired characteristics.

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Chemical Formula | C4H5ClN2 |

| Molecular Weight | 116.55 g/mol americanelements.com |

| Boiling Point | 214.8 °C at 760 mmHg americanelements.com |

| Density | 1.26 g/cm³ americanelements.com |

| Flash Point | 83.7 °C americanelements.com |

Propriétés

IUPAC Name |

2-chloro-1-methylimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5ClN2/c1-7-3-2-6-4(7)5/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSCQFRRKWFQPOA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CN=C1Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50378382 | |

| Record name | 2-Chloro-1-methyl-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50378382 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

116.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

253453-91-7 | |

| Record name | 2-Chloro-1-methyl-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50378382 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Chloro-1-methyl-1H-imidazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Reactivity and Derivatization of 2-chloro-1-methyl-1h-imidazole

Nucleophilic Substitution Reactions at the C-2 Position

The chlorine atom at the C-2 position of 2-chloro-1-methyl-1H-imidazole is susceptible to displacement by a variety of nucleophiles. This reactivity is a cornerstone of its synthetic utility, allowing for the introduction of diverse functional groups at this position. The electron-withdrawing nature of the chlorine atom enhances the electrophilicity of the C-2 carbon, facilitating attack by nucleophiles.

Reactions with Amines

This compound readily reacts with primary and secondary amines to yield 2-amino-1-methyl-1H-imidazole derivatives. smolecule.com These reactions are typically conducted in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures, generally between 60–80°C. The presence of a copper catalyst can facilitate these reactions, particularly for less reactive chloroimidazoles. researchgate.net

Table 1: Nucleophilic Substitution of this compound with Amines

| Nucleophile | Product |

|---|

This table summarizes the general reaction of this compound with amines.

Reactions with Thiols

The displacement of the C-2 chlorine by sulfur-based nucleophiles, such as thiols, is another important transformation. smolecule.com These reactions are often carried out in the presence of a base, like potassium carbonate, in a solvent such as acetonitrile. evitachem.com The resulting 2-thioether-1-methyl-1H-imidazole derivatives are valuable intermediates in medicinal chemistry. evitachem.com

Table 2: Nucleophilic Substitution of this compound with Thiols

| Nucleophile | Product |

|---|

This table illustrates the general reaction of this compound with thiols.

Reactions with Alkoxides and Other Nucleophiles

Alkoxides can also serve as nucleophiles, displacing the chlorine atom to form 2-alkoxy-1-methyl-1H-imidazole derivatives. smolecule.com These reactions typically require a strong base, such as sodium hydride (NaH), in an anhydrous solvent like tetrahydrofuran (THF) to generate the alkoxide in situ. Other nucleophiles, such as azides and cyanides, can also participate in these substitution reactions, further expanding the synthetic possibilities.

Electrophilic Substitution Reactions on the Imidazole Ring

While the imidazole ring is generally considered electron-rich and susceptible to electrophilic attack, the presence of the electron-withdrawing chloro group at C-2 deactivates the ring to some extent. globalresearchonline.netijsr.net Nevertheless, electrophilic substitution can occur, typically at the C-5 position, which is the most electron-rich carbon on the ring. globalresearchonline.netuobabylon.edu.iq

Bromination at the C-5 Position

The C-5 position of this compound can undergo regioselective bromination. researchgate.netlookchem.com This reaction is typically achieved using a brominating agent like N-bromosuccinimide (NBS) in a suitable solvent such as DMF at room temperature. researchgate.net The resulting 5-bromo-2-chloro-1-methyl-1H-imidazole is a key intermediate for further functionalization, for instance, in palladium-catalyzed cross-coupling reactions. researchgate.netlookchem.com Research has shown that this bromination can be the first step in a one-pot sequential procedure followed by Sonogashira coupling to introduce alkynyl groups at the C-5 position. researchgate.netlookchem.com

Table 3: Bromination of this compound

| Reagent | Product | Position of Substitution |

|---|

This table details the specific outcome of the bromination reaction on this compound.

Formylation Reactions

The introduction of a formyl group (an aldehyde) onto the imidazole ring can be accomplished through formylation reactions. The Vilsmeier-Haack reaction is a common method for this transformation, utilizing a mixture of phosphorus oxychloride (POCl₃) and DMF to generate the electrophilic Vilsmeier reagent. smolecule.com For 2-substituted imidazoles, this electrophilic attack typically occurs at the C-5 position. smolecule.com This reaction provides a route to this compound-5-carbaldehyde, a valuable synthetic intermediate. smolecule.com

Table 4: Formylation of this compound

| Reaction | Reagents | Product | Position of Substitution |

|---|

This table outlines the key aspects of the formylation of this compound.

Oxidation and Reduction Transformations

The chemical behavior of this compound under oxidative and reductive conditions reveals its versatility in synthetic chemistry. The imidazole ring can undergo oxidation to form N-oxides, while the chloro-substituent can be modified through various reactions. evitachem.com For instance, the oxidation of related 2-chloro-1-methyl-1H-benzo[d]imidazole can yield 2-chloro-1-methyl-1H-benzimidazole-3-oxide. Similarly, the oxidation of lithium(1+) ion this compound-5-sulfinate can produce sulfonate derivatives using oxidizing agents like hydrogen peroxide. smolecule.com

Reduction reactions also play a crucial role in the derivatization of this compound. The imidazole core can be reduced under specific conditions to yield various derivatives. smolecule.com For example, 2-(3-chloropropyl)-1-methyl-1H-imidazole, a related compound, can be reduced to create derivatives with altered side chains. evitachem.com

| Transformation | Reagent Example | Product Type |

| Oxidation | Hydrogen Peroxide smolecule.comsmolecule.com | N-oxide evitachem.com, Sulfonate smolecule.com |

| Reduction | Lithium Aluminum Hydride evitachem.com | Modified Side-Chain Derivatives evitachem.com |

Cross-Coupling Reactions of this compound

Transition-metal catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and this compound is a versatile substrate in this regard. eie.gr

Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a widely used reaction for forming C-C bonds, and it has been successfully applied to derivatives of this compound. arkat-usa.org For example, 2-chloro-1-methylimidazole-5-boronic acid pinacol ester is a key intermediate used in Suzuki-Miyaura reactions to synthesize complex molecules. ontosight.ai This reaction allows for the coupling of the imidazole core with various aryl and heteroaryl partners. ontosight.aimdpi.com The reaction typically employs a palladium catalyst, such as Pd(PPh₃)₄ or a combination of Pd(OAc)₂ and a ligand like XPhos, along with a base. mdpi.com

A notable application is the synthesis of 2′-chloro-4-(1-methyl-1H-imidazol-2-yl)-2,4′-bipyridine, achieved by reacting 2-chloro-4-(1-methyl-1H-imidazol-2-yl)pyridine with (2-chloropyridin-4-yl)boronic acid. mdpi.com This highlights the utility of Suzuki-Miyaura coupling in creating complex heterocyclic structures. mdpi.com

| Reactant 1 | Reactant 2 | Catalyst/Ligand | Product |

| 2-chloro-4-(1-methyl-1H-imidazol-2-yl)pyridine mdpi.com | (2-chloropyridin-4-yl)boronic acid mdpi.com | Pd(PPh₃)₄ or Pd(OAc)₂/XPhos mdpi.com | 2′-chloro-4-(1-methyl-1H-imidazol-2-yl)-2,4′-bipyridine mdpi.com |

| 2-Chloro-1-methylimidazole-5-boronic acid pinacol ester ontosight.ai | Aryl/Heteroaryl Halide | Palladium Catalyst | Aryl/Heteroaryl-substituted imidazole ontosight.ai |

Sonogashira Coupling for Alkynylation

The Sonogashira coupling is a reliable method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide, typically catalyzed by palladium and copper complexes. wikipedia.org this compound can be utilized in Sonogashira reactions, often following a preliminary bromination step. researchgate.netlookchem.com

A one-pot procedure has been developed for the C-5 alkynylation of this compound. researchgate.netlookchem.com This involves a highly regioselective electrophilic C-5 bromination, followed by a palladium/copper co-catalyzed Sonogashira-type alkynylation. researchgate.netlookchem.com The presence of the chlorine atom at the C-2 position does not impede the reaction, which proceeds selectively at the C-Br bond, yielding 5-alkynylated-2-chloro-1-methyl-1H-imidazole derivatives. lookchem.com

| Imidazole Substrate | Key Steps | Catalyst System | Product Type |

| This compound researchgate.netlookchem.com | 1. Regioselective C-5 bromination (e.g., with NBS) 2. Sonogashira coupling with a terminal alkyne researchgate.netlookchem.com | Palladium/Copper co-catalyst researchgate.netlookchem.com | 5-Alkynyl-2-chloro-1-methyl-1H-imidazole lookchem.com |

Other Transition-Metal Catalyzed Coupling Reactions

Beyond Suzuki-Miyaura and Sonogashira couplings, other transition-metal catalyzed reactions are also relevant. The Heck reaction, for instance, couples organohalides with alkenes. ustc.edu.cn While specific examples for this compound are not detailed in the provided context, related bromo-chloro-benzimidazole derivatives are known to participate in Heck reactions. The reactivity of the chloro-substituent makes it a suitable candidate for various coupling reactions, including those that form carbon-nitrogen bonds, such as the Buchwald-Hartwig amination. ustc.edu.cn

Reactivity of the N-Methyl Group and its Derivatives

The N-methyl group in this compound influences the molecule's properties and can be a site for further reactions. Methylation of nitrogen atoms in imidazole derivatives can serve as a protective strategy during certain electrophilic substitution reactions. smolecule.com The formation of imidazolium salts through exhaustive N-methylation can generate highly reactive intermediates. smolecule.com For instance, the synthesis of 2-(chloromethyl)-1-methyl-1H-imidazole provides a derivative where the methyl group is on the nitrogen, and a chloromethyl group is at the 2-position, offering a different reactive handle. nih.gov

Cycloaddition and Ring-Opening Reactions Involving the Imidazole Nucleus

The imidazole nucleus of this compound and its derivatives can participate in cycloaddition and subsequent ring-opening reactions. plos.orgnih.gov For example, benzimidazolium ylides, which are structurally related, undergo cycloaddition reactions with activated alkynes. plos.orgnih.gov The initial cycloaddition can be followed by a ring-opening of the imidazole core. plos.orgnih.gov This pathway can lead to the formation of new heterocyclic systems, such as pyrrolo[1,2-a]quinoxalin-4(5H)-ones. plos.orgnih.gov The synthesis of various substituted imidazoles can also be achieved through [3+2] cycloaddition reactions involving different starting materials like benzimidates and 2H-azirines. organic-chemistry.orgacs.org

| Reaction Type | Reactants | Intermediate/Product |

| Cycloaddition/Ring-Opening plos.orgnih.gov | Benzimidazolium ylides and activated alkynes plos.orgnih.gov | Dihydropyrrolo[1,2-a]benzimidazole, leading to ring-opened anilines plos.orgnih.gov |

| [3+2] Cycloaddition organic-chemistry.orgacs.org | Benzimidates and 2H-azirines organic-chemistry.orgacs.org | Multisubstituted imidazoles organic-chemistry.orgacs.org |

Applications in Organic Synthesis and Material Science

2-Chloro-1-methyl-1H-imidazole as a Versatile Synthetic Building Block

This compound is recognized as a versatile heterocyclic building block in chemical synthesis. frontierspecialtychemicals.comfrontierspecialtychemicals.comamericanelements.com Its structure is a key component in the synthesis of more complex molecules designed for specific applications in medicine and agriculture. The imidazole ring itself is a crucial scaffold in numerous biologically active compounds. hilarispublisher.comneuroquantology.comresearchgate.net The presence of the chlorine atom at the 2-position provides a reactive site for nucleophilic substitution, while the methyl group at the N-1 position influences the compound's solubility and electronic properties. This combination of features allows chemists to use it as a starting material for a diverse array of target molecules. frontierspecialtychemicals.comamericanelements.com

The reactivity of this compound facilitates its use as a precursor for a variety of more complex heterocyclic systems. For instance, derivatives of this compound are used to synthesize molecular hybrids that incorporate other heterocyclic moieties, such as thiadiazole. In one synthetic pathway, a derivative, 1-(2-chloroethyl)-2-methyl-5-nitro-1H-imidazole, is converted into a key intermediate which is then used to form a 2-chloro-5-(1-methyl-5-nitro-1H-imidazol-2-yl)-1,3,4-thiadiazole structure. nih.gov This demonstrates how the chloro-imidazole core can be elaborated upon to create larger, multi-ring systems with potential applications in drug discovery. nih.gov

The imidazole moiety is a common feature in many pharmacologically important drugs, exhibiting a wide range of biological activities including anticancer, antifungal, antibacterial, and anti-inflammatory properties. hilarispublisher.comresearchgate.net this compound and its close derivatives serve as key intermediates in the synthesis of such compounds.

Research has shown the utility of chloro-methyl-imidazole scaffolds in creating novel compounds with potential therapeutic value. For example, 2-butyl-4-chloro-1-methylimidazole was used to synthesize a series of chalcones that were evaluated as inhibitors of angiotensin-converting enzyme (ACE), indicating potential antihypertensive activity. hilarispublisher.com In other work, related imidazole derivatives have been used to create compounds with demonstrated anti-inflammatory and antimicrobial activities. hilarispublisher.com The synthesis of 2,3-disubstituted-imidazolyl-quinazolin-4(3H)-one derivatives, which showed anti-inflammatory and antimicrobial effects, highlights the role of the imidazole core in generating bioactive molecules. hilarispublisher.com Furthermore, various imidazole derivatives have been synthesized and tested for anticancer activity, with some showing selective action against specific cancer cell lines. hilarispublisher.comresearchgate.net

| Parent Scaffold | Synthesized Compound Class | Potential Pharmacological Activity |

| 2-butyl-4-chloro-1-methylimidazole | Aryl- and heteroaryl-derived chalcones | Antihypertensive (ACE inhibition) hilarispublisher.com |

| Imidazole moiety | 2,3-disubstituted-imidazolyl-quinazolin-4(3H)-ones | Anti-inflammatory, Antimicrobial hilarispublisher.com |

| Imidazolene-2-thione derivative | 2-(substituted phenyl)-1H-imidazoles | Anticancer hilarispublisher.com |

| 1-(2-azidoethyl)-2-methyl-5-nitro-1H-imidazole | 1,2,3-triazole hybrids | Antibacterial nih.gov |

This table presents examples of pharmacologically active compounds derived from imidazole-based precursors.

The imidazole ring system is not only prevalent in pharmaceuticals but also in the development of modern agrochemicals. Halogenated imidazole derivatives are utilized in the synthesis of fungicides and herbicides. The ability of these compounds to interfere with biological pathways in fungi and plants makes them valuable for creating effective crop protection products. Patents related to agrochemicals describe numerous imidazole derivatives, including those with chloro and methyl substitutions, as components of herbicidal compositions. google.com For instance, a patent for herbicidal compounds lists 4-chloro-1-methyl-1H-pyrazol-3-yl as a preferred heterocyclic substituent, demonstrating the importance of the chloro-methyl-heterocycle motif in this field. google.com

Intermediate in the Synthesis of Pharmacologically Active Compounds

Incorporation into Polymeric and Supramolecular Materials

The application of this compound extends into material science, where it can be incorporated into larger molecular assemblies. Imidazole-containing compounds are used in the development of polymers and supramolecular structures. fluorochem.co.uka2bchem.comresearchgate.netresearchgate.net For example, vinyl-substituted imidazoles can be polymerized to create membranes with specific functionalities, such as reversible oxygen-binding. openmedicinalchemistryjournal.com The nitrogen atoms in the imidazole ring can participate in hydrogen bonding and act as ligands for metal coordination, which are key interactions for building supramolecular systems like metal-organic frameworks (MOFs). researchgate.net The ability to functionalize the imidazole ring, as with the chloro and methyl groups, allows for the fine-tuning of the properties of the resulting polymers and materials. smolecule.com

Applications in Catalyst Design and Ligand Synthesis

In the field of catalysis, imidazole and its derivatives are widely used as ligands to form complexes with transition metals. researchgate.net The nitrogen atoms of the imidazole ring are excellent donors and can coordinate with metal centers, influencing the catalytic activity and selectivity of the resulting complex. researchgate.net For example, researchers have synthesized and studied nickel(II) and mercury(II) complexes using 1-methyl-1H-imidazole-2-carbaldehyde oxime as a ligand, where the imidazole nitrogen coordinates to the metal ion. researchgate.netresearchgate.net The specific substituents on the imidazole ring, such as the chloro group in this compound, can modulate the electronic properties of the ligand, thereby tuning the performance of the catalyst for specific chemical reactions like cross-coupling.

Role in Organic Semiconductors and LEDs (as benzimidazole derivatives)

While this compound itself is a key building block, its structural analog, 2-chloro-1-methyl-1H-benzimidazole, is particularly relevant in the field of materials for organic electronics. Benzimidazole derivatives are widely employed as electron-transporting and emissive materials in the fabrication of organic light-emitting diodes (OLEDs). rsc.orgresearchgate.net Their unique electronic properties make them valuable components for these advanced devices.

Researchers have developed bipolar molecules that incorporate both hole-transporting (e.g., triphenylamine) and electron-transporting (benzimidazole) moieties. acs.org These materials can be processed from solution to create single-layer OLEDs. For example, a molecule named Me-TBBI, which contains a 1-phenyl-2-(biphenyl)-benzimidazole unit, was used as a host material in a phosphorescent OLED, achieving a high current efficiency of 27.4 cd A⁻¹. acs.org The benzimidazole core is crucial for facilitating electron transport and providing thermal stability to the device. acs.org The development of such materials is a significant step toward creating highly efficient, solution-processed OLEDs for displays and solid-state lighting. acs.orgresearchgate.net

| Device Material | Device Structure | Maximum Current Efficiency | Maximum Luminance |

| Me-TBBI:Ir(ppy)₃ | Single-layer, spin-coated | 27.4 cd A⁻¹ | 16,400 cd m⁻² |

This table shows the performance of an organic light-emitting diode (OLED) using a benzimidazole derivative as the host material. acs.org

Medicinal Chemistry and Biological Activity Studies of 2-chloro-1-methyl-1h-imidazole Derivatives

Antimicrobial Activities

Derivatives of the imidazole scaffold have been extensively studied for their effectiveness against a wide range of microbial pathogens, including bacteria, fungi, and parasites. nih.govontosight.aimdpi.com

The antibacterial potential of imidazole derivatives has been demonstrated against both Gram-positive and Gram-negative bacteria. nih.gov Modifications to the basic imidazole structure have yielded compounds with significant potency.

For instance, a study on imidazole derivatives featuring sulfonamide groups revealed notable antibacterial action. These compounds were tested against Staphylococcus aureus, a Gram-positive bacterium, and Escherichia coli, a Gram-negative bacterium, showing Minimum Inhibitory Concentration (MIC) values of 0.025 mg/mL and 0.0195 mg/mL, respectively. Other research involved the synthesis and screening of various 2-substituted imidazole derivatives against bacterial species such as Staphylococcus aureus, Bacillus subtilis (Gram-positive), Pseudomonas aeruginosa, and Escherichia coli (Gram-negative). scirp.org

Hybrid molecules combining the imidazole core with other pharmacologically active structures have also been developed. Quinolone/imidazole hybrids, for example, have demonstrated good antibacterial activity, with one specific derivative showing potent activity against the Gram-negative bacterium P. aeruginosa with a MIC value of 460 nM. nih.gov Similarly, certain metronidazole/1,2,3-triazole conjugates, derived from a nitroimidazole precursor, were found to be effective against E. coli and P. aeruginosa. nih.gov

However, not all derivatives exhibit broad-spectrum antibacterial effects. A study on 5-chloro-1-ethyl-2-methyl-N-phenyl-1H-imidazole-4-sulphonamide and a related derivative found that they did not show antibacterial activity against the tested strains, which included methicillin-susceptible and resistant Staphylococcus aureus, Bacillus subtilis, Pseudomonas aeruginosa, Escherichia coli, and Klebsiella pneumoniae.

Table 1: Antibacterial Activity of Selected Imidazole Derivatives

| Derivative Class | Bacterial Strain | Activity (MIC/IC₅₀) |

|---|---|---|

| Imidazole-sulfonamide derivative | Staphylococcus aureus | 0.025 mg/mL |

| Imidazole-sulfonamide derivative | Escherichia coli | 0.0195 mg/mL |

| Quinolone/imidazole hybrid nih.gov | Pseudomonas aeruginosa | 460 nM |

| Metronidazole/1,2,3-triazole conjugate (38o) nih.gov | Escherichia coli | 8 nM |

Imidazole derivatives are a cornerstone of antifungal therapy, with many commercially available drugs like clotrimazole and fluconazole belonging to this class. jocpr.com Their mechanism often involves the inhibition of ergosterol biosynthesis, a critical component of the fungal cell membrane. ontosight.aimdpi.com Research continues to explore new imidazole-based compounds to combat fungal infections, particularly those caused by resistant strains. mdpi.com

Studies have demonstrated the efficacy of various imidazole derivatives against pathogenic fungi, including several Candida species. scirp.orgjocpr.com For example, 5-chloro-N-(3-chlorophenyl)-1-ethyl-2-methyl-1H-imidazole-4-sulphonamide showed moderate activity against Candida albicans when compared to the standard drug itraconazole. In another study, derivatives of 2-chloromethyl-1H-benzimidazole were synthesized and screened against C. albicans, with one compound, VMKP 8, exhibiting potent activity with a MIC of 12.5 µg/ml. researchgate.net

The synthesis of novel oxime esters based on an imidazole core has also yielded promising results. A series of 3-(1H-imidazol-1-yl)propan-1-one oxime esters displayed better anti-Candida profiles than fluconazole. mdpi.com One particular compound, (E)-3-(1H-imidazol-1-yl)-1-phenylpropan-1-one O-4-chlorobenzoyl oxime (5j), was found to be significantly more potent than both fluconazole and miconazole against C. albicans, with a MIC value of 0.0054 µmol/mL. mdpi.com

Table 2: Antifungal Activity of Selected Imidazole Derivatives against Candida albicans

| Derivative | Activity (MIC) | Reference |

|---|---|---|

| 2-chloromethyl-1H-benzimidazole derivative (VMKP 8) | 12.5 µg/ml | researchgate.net |

| (E)-3-(1H-imidazol-1-yl)-1-phenylpropan-1-one O-4-chlorobenzoyl oxime (5j) | 0.0054 µmol/mL | mdpi.com |

Leishmaniasis, a parasitic disease caused by protozoa of the Leishmania genus, is a significant global health problem. tandfonline.comasm.org The search for new, effective, and safer treatments has led researchers to investigate imidazole derivatives. Nitroimidazoles, in particular, have shown potential as they can be effective against various protozoa. ontosight.ai

Several studies have highlighted the antileishmanial activity of imidazole-containing compounds. A series of (Z)-2-(heteroarylmethylene)-3(2H)-benzofuranone derivatives incorporating a 5-nitroimidazole moiety were evaluated against Leishmania major and Leishmania donovani. asm.org One derivative, (Z)-7-Methoxy-2-(1-methyl-5-nitroimidazole-2-ylmethylene)-3(2H)-benzofuranone (5n), demonstrated exceptionally high activity against L. donovani amastigotes, with a half-maximal inhibitory concentration (IC₅₀) of 0.016 μM. asm.org The mechanism for these nitro-containing compounds is believed to involve bioactivation by nitroreductase enzymes within the parasite, leading to the formation of cytotoxic metabolites. asm.org

Other research has focused on different imidazole structures. Benzimidazole derivatives have been tested against Leishmania tropica and L. infantum, with most of the tested compounds showing activity in the low micromolar to sub-micromolar range. tandfonline.com Additionally, a library of imidazo-fused heterocycles was screened against Leishmania amazonensis, identifying an imidazo-pyrimidine compound (24) with an IC₅₀ value of 6.63 μM against the amastigote form of the parasite, which is the stage related to human disease. nih.gov The imidazole drug econazole has also shown activity against Leishmania (L.) infantum chagasi, with IC₅₀ values in the range of 2-8 μM for promastigotes and 11 μM for intracellular amastigotes. researchgate.net

Table 3: Antileishmanial Activity of Selected Imidazole Derivatives

| Derivative | Leishmania Species | Activity (IC₅₀) |

|---|---|---|

| (Z)-7-Methoxy-2-(1-methyl-5-nitroimidazole-2-ylmethylene)-3(2H)-benzofuranone (5n) asm.org | L. donovani (amastigote) | 0.016 μM |

| Imidazo-pyrimidine (Compound 24) nih.gov | L. amazonensis (amastigote) | 6.63 μM |

| Econazole researchgate.net | L. (L.) infantum chagasi (promastigote) | 2-8 μM |

Antifungal Efficacy against Pathogenic Fungi (e.g., Candida species)

Anticancer and Antitumor Research

The imidazole scaffold is a prominent feature in the design of new anticancer agents. nih.gov Derivatives have been developed that show promise in inhibiting the growth of various cancer cell lines through different mechanisms of action. ontosight.airesearchgate.net

Derivatives built from a 2-chloro-1-methyl-1H-imidazole core have demonstrated significant cytotoxic activity against several human cancer cell lines. A novel series of imidazole-based 1,2,3-triazole derivatives were synthesized starting from (E)-2-butyl-4-chloro-1-methyl-1H-imidazole-5-carbaldehyde oxime. bohrium.com Two compounds from this series, VId and VIh, exhibited potent activity against the PC-9 human lung adenocarcinoma cell line, with IC₅₀ values of 4.87 μM and 3.74 μM, respectively, which surpassed the efficacy of the reference drug doxorubicin in that study. bohrium.com

Table 4: Anticancer Activity of Selected Imidazole Derivatives

| Derivative | Cancer Cell Line | Activity (IC₅₀) |

|---|---|---|

| Imidazole-based 1,2,3-triazole (VId) bohrium.com | PC-9 (Lung) | 4.87 ± 0.4 μM |

| Imidazole-based 1,2,3-triazole (VIh) bohrium.com | PC-9 (Lung) | 3.74 ± 0.3 μM |

| 2-chloro-1-methyl-1H-benzimidazole derivative | Glioblastoma | 25 - 50 µM |

One of the mechanisms through which imidazole derivatives exert their anticancer effects is by interfering with DNA synthesis and function. ontosight.aiontosight.ai The chemical structure of these compounds allows them to interact with DNA, either by binding to it or by inhibiting enzymes crucial for its replication and repair.

For example, some imidazole derivatives are explored in cancer research for their ability to disrupt DNA synthesis in certain cancer cells. ontosight.ai The reactive functional groups on the imidazole ring or its substituents can play a key role in this process. The chloromethyl group in compounds like 2-(chloromethyl)-1-methyl-4-nitro-1H-imidazole is thought to be capable of forming covalent bonds with nucleophilic sites on DNA, which can lead to anticancer effects.

Other related compounds, such as pyrrole-imidazole carboxamides, have been designed as "lexitropsins" or "information reading molecules" that bind to the minor groove of DNA. researchgate.net By carrying an alkylating unit, these molecules can block the template function of DNA, thus inhibiting replication. researchgate.net Furthermore, molecular docking studies have suggested that some imidazole-based compounds can interact with key enzymes involved in DNA topology, such as DNA topoisomerase I, further implicating DNA as a primary target for their cytotoxic activity. mdpi.com

Interference with DNA Synthesis

Antiviral Potential

Derivatives of imidazole have demonstrated a broad spectrum of antiviral activities, positioning them as promising candidates for the development of new antiviral therapies. smolecule.com The antiviral mechanism of these compounds often involves the disruption of viral replication processes. For example, certain amide derivatives of this compound-5-carboxylic acid have been shown to inhibit HIV-1 integrase.

The antiviral activity of imidazole derivatives has been evaluated against a range of viruses. nih.gov Studies have investigated their efficacy against DNA and RNA viruses, including herpes simplex virus-1 (HSV-1), herpes simplex virus-2 (HSV-2), vaccinia virus, and coxsackie virus B4. nih.gov The results from these studies have highlighted the potential of the imidazole scaffold in antiviral drug discovery. nih.gov More recently, in silico studies have suggested that imidazole derivatives may have favorable to moderate antiviral activity against SARS-CoV-2 by targeting the main protease (Mpro). tandfonline.com

Table 2: Antiviral Activity of Selected Imidazole Derivatives

| Derivative Type | Target Virus/Enzyme | Observed Effect | Reference |

|---|---|---|---|

| Amide derivatives of this compound-5-carboxylic acid | HIV-1 integrase | 45% inhibition at 100 µM | |

| 2-(substituted phenyl)-1H-imidazole derivatives | Various DNA and RNA viruses | Antiviral activity against multiple strains | nih.gov |

| 4,5-diphenyl-1H-imidazol-1-yl derivatives | SARS-CoV-2 Mpro | Favorable to moderate predicted activity | tandfonline.com |

Enzyme Inhibition and Receptor Modulation

Inhibition of 14α-Demethylase Enzyme

A significant mechanism of action for many imidazole derivatives, particularly in the context of antifungal activity, is the inhibition of the 14α-demethylase enzyme (CYP51). tandfonline.comresearchgate.net This enzyme is a crucial component in the biosynthesis of ergosterol, an essential component of the fungal cell membrane. tandfonline.com By inhibiting 14α-demethylase, these compounds disrupt ergosterol production, leading to the accumulation of toxic methylated sterol precursors, which ultimately arrests fungal growth and can lead to cell death. nih.gov

The inhibitory action is achieved through the coordination of a basic nitrogen atom within the imidazole ring to the heme iron of the cytochrome P450 enzyme. nih.govmdpi.com This interaction prevents the enzyme from binding to its natural substrate. nih.gov Several marketed antifungal drugs, such as ketoconazole and miconazole, are imidazole derivatives that function through this mechanism. researchgate.net

Research has shown that chloro-substituted imidazole analogues exhibit potent inhibitory activity against the 14α-demethylase of Candida albicans. researchgate.net Molecular docking studies have been employed to understand the interactions between these imidazole derivatives and the active site of the enzyme, aiding in the design of more effective antifungal agents. tandfonline.comresearchgate.netresearchgate.net For instance, studies on new imidazole derivatives have identified compounds with potent antifungal activity against various Candida species, with their efficacy linked to the inhibition of 14α-demethylase. tandfonline.com

Modulation of Other Key Biological Targets

Beyond their role as 14α-demethylase inhibitors, this compound derivatives have been found to modulate the activity of other important biological targets. The versatility of the imidazole scaffold allows for interactions with a diverse range of enzymes and receptors.

One notable area of investigation is the inhibition of Janus kinases (Jaks). A series of 1-methyl-1H-imidazole derivatives have been developed as potent Jak2 inhibitors. researchgate.net These compounds are designed to modulate the Jak/STAT signaling pathway, which is often deregulated in myeloproliferative neoplasms. researchgate.net Optimization of these series has led to the discovery of potent and orally bioavailable Jak2 inhibitors that have demonstrated significant tumor growth inhibition in preclinical models. researchgate.net

In the realm of neuroscience, derivatives of this compound have been identified as negative allosteric modulators of the metabotropic glutamate receptor 5 (mGluR5). acs.org One such compound, basimglurant, has been investigated as a potential treatment for psychiatric diseases. acs.org Additionally, other imidazole derivatives have been studied for their ability to modulate adrenergic receptors, specifically as selective alpha1A-adrenergic partial agonists, with potential applications in conditions like stress urinary incontinence. nih.gov

Other Pharmacological Activities

Anti-inflammatory and Analgesic Properties

Derivatives of 2-chloro-1-H-imidazole have been reported to possess significant anti-inflammatory and analgesic properties. rjptonline.org The imidazole nucleus is a common feature in many compounds with these activities. japsonline.com Research has focused on synthesizing and evaluating various substituted imidazole derivatives for their ability to reduce inflammation and alleviate pain. jst.go.jpnih.gov

Several studies have demonstrated the anti-inflammatory efficacy of these compounds in animal models, with some derivatives showing activity comparable to established non-steroidal anti-inflammatory drugs (NSAIDs) like diclofenac and phenylbutazone. japsonline.comnih.gov The mechanism of action for the anti-inflammatory effects of some imidazole derivatives is linked to the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2. japsonline.com

In addition to their anti-inflammatory effects, many of these compounds also exhibit analgesic activity. jst.go.jpnih.gov The analgesic potential has been evaluated using various models, such as the acetic acid-induced writhing test, where some derivatives have shown substantial protection against pain. nih.gov The development of imidazole derivatives with both anti-inflammatory and analgesic properties, coupled with a reduced risk of gastrointestinal side effects often associated with NSAIDs, is a key area of research. nih.gov

Table 3: Anti-inflammatory and Analgesic Activity of Selected Imidazole Derivatives

| Compound/Derivative Series | Activity | Observed Effect | Reference |

|---|---|---|---|

| 2-Chloro-1H-imidazole derivative 2a | Anti-inflammatory | Comparable to diclofenac | |

| 2-Chloro-1H-imidazole derivative 2g | Analgesic | 89% efficacy at 100 mg/kg | |

| 2,4,5-triphenyl-1H-imidazole-1-yl derivative 6b | Anti-inflammatory | Nearly equipotent to phenylbutazone | japsonline.com |

| Di- and tri-substituted imidazoles (2h, 2l, 3g, 3h, 3l, 3m) | Anti-inflammatory | 49.58% to 58.02% inhibition | nih.gov |

| Di- and tri-substituted imidazoles (2h, 2l, 3g, 3h, 3l, 3m) | Analgesic | 40.53% to 49.60% protection | nih.gov |

| 1-(2-benzothiazolyl)-2-cyclohexylimino-1, 2-dihydrocycloheptimidazole (4e) | Analgesic | ED50=1.7 mg/kg p.o. (acetic acid-induced writhing) | jst.go.jp |

Antidiabetic and Antituberculosis Activities

Imidazole derivatives have been recognized for their potential as both antidiabetic and antituberculosis agents. smolecule.com Research into this area has shown that specific structural modifications on the imidazole core can lead to potent biological activity.

For antituberculosis activity, studies have explored various imidazole-containing structures. For instance, a series of imidazole [2, 1-b] Current time information in Bangalore, IN.ontosight.ai thiadiazole derivatives were evaluated for their in-vitro activity against M. tuberculosis strain H37Rv. globalresearchonline.net Within this series, compounds featuring a chloro-substituent on the phenyl ring demonstrated notable activity, highlighting the potential contribution of halogenation to the antitubercular effect. globalresearchonline.net Similarly, benzimidazole derivatives, which share a core heterocyclic structure, have shown promise as antituberculosis agents. nih.gov

In the context of antidiabetic research, imidazole derivatives are explored for their ability to interact with relevant biological targets. smolecule.com While direct studies on this compound for diabetes are not extensively detailed in the provided context, the broader class of imidazole-containing compounds is considered a promising area for the development of new antidiabetic drugs. nih.govsmolecule.com

Table 1: Antitubercular Activity of Selected Imidazole Derivatives

| Compound Class | Substituent Example | Target/Strain | Activity Noted |

| Imidazole [2, 1-b] Current time information in Bangalore, IN.ontosight.ai thiadiazoles | 4-Chloro | M. tuberculosis H37Rv | Exhibited interesting activity profile globalresearchonline.net |

| Imidazole [2, 1-b] Current time information in Bangalore, IN.ontosight.ai thiadiazoles | 2,4-Dichloro | M. tuberculosis H37Rv | Exhibited interesting activity profile globalresearchonline.net |

Antidepressant and Anti-HIV Activities

The versatility of the imidazole scaffold extends to the development of agents targeting the central nervous system and viral infections. rjptonline.orgnih.gov

Derivatives of 2-substituted 4,5-dihydro-1H-imidazole have been identified as having a unique combination of alpha-2-adrenoreceptor antagonist and serotonin-selective reuptake inhibitory activities, a profile that suggests potential for antidepressant applications. nih.gov One such derivative, napamezole, emerged from this series as a potential antidepressant candidate. nih.gov Further research into moclobemide analogues, where the phenyl ring was replaced with a substituted imidazole, also showed moderate to good antidepressant activity in preclinical models. globalresearchonline.net The development of selective and reversible MAO-A inhibitors, a class of antidepressants, has also included imidazole-based compounds. rjptonline.org

In the search for novel anti-HIV agents, imidazole derivatives have been a focus of synthetic efforts. srce.hrresearchgate.net Researchers have synthesized nitroimidazole analogues, such as 1-(2-methyl-4-nitro-imidazol-1-yl)-3-arylaminopropan-2-ones, and evaluated their ability to inhibit HIV replication. srce.hrresearchgate.net Another study reported on substituted 1-(5-(4-Phenyl)-2-Mercapto-1H-Imidazol-1-Yl)-3-Phenylthiourea derivatives, with some compounds showing a significant degree of anti-HIV activity, attributed in part to the presence of electron-withdrawing groups. derpharmachemica.com

Table 2: Anti-HIV Activity of Selected Imidazole Derivatives

| Compound Series | Key Structural Features | Target | Finding |

| 1-(5-(4-Phenyl)-2-Mercapto-1H-Imidazol-1-Yl)-3-Phenylthiourea Derivatives | Electron-withdrawing group as substituent | HIV-1 | Compounds 5a and 5b showed significant activity with therapeutic indexes of 17.5 and 19.9, respectively. derpharmachemica.com |

| Nitroimidazole Analogs | 2-methyl-5-nitroimidazole core | HIV-1 Reverse Transcriptase | Novel imidazoles and nitroimidazoles were synthesized to suppress HIV replication. srce.hrresearchgate.net |

Anthelmintic and Anticonvulsant Effects

The pharmacological profile of imidazole derivatives also includes significant anthelmintic and anticonvulsant properties.

Benzimidazole derivatives, such as 2-chloromethyl-1H-benzimidazoles, are valuable intermediates in the synthesis of a variety of biologically active compounds, including anthelmintic agents. researchgate.net More complex structures incorporating the imidazole ring, such as certain imidazole-bearing triazole derivatives, have been synthesized and screened for their ability to expel parasitic worms, with some showing potential comparable to the standard drug albendazole. scribd.comscholarsresearchlibrary.com

The search for new antiepileptic drugs has led to the investigation of numerous imidazole derivatives. rjptonline.org Studies on 1,5-disubstituted-4-chloro-1H-imidazole derivatives showed that several compounds possessed anticonvulsant activity in the maximal electroshock (MES) seizure model, which is indicative of an ability to prevent seizure spread. alliedacademies.org In one study, a derivative with activity at a low dose of 30 mg/kg was identified as a potent candidate. alliedacademies.org However, the influence of the chloro group is complex; another study on 1H-imidazol-5(4H)-one derivatives found that chloro analogues were significantly less active than unsubstituted phenyl or furyl derivatives. scirp.org Conversely, research by Bhragual et al. noted that the substitution of a chloro group at the 2nd position in their series resulted in significant anticonvulsant activity. chemijournal.com

Table 3: Anticonvulsant Activity of 1,5-disubstituted-4-chloro-1H-imidazole Derivatives (3a-f) in Mice

| Compound | Anti-MES Activity (100 mg/kg) | scPTZ Activity (300 mg/kg, 0.5h) |

| 3a | No | 100% protection alliedacademies.org |

| 3b | Yes alliedacademies.org | Active after 4.0h alliedacademies.org |

| 3c | Yes alliedacademies.org | Not specified |

| 3d | Yes (also active at 30 mg/kg) alliedacademies.org | 100% protection alliedacademies.org |

| 3f | Yes alliedacademies.org | Active after 4.0h alliedacademies.org |

Structure-Activity Relationship (SAR) Studies

Understanding the structure-activity relationship (SAR) is crucial for optimizing the therapeutic potential of imidazole derivatives. These studies elucidate how specific structural features, such as the nature and position of substituents, influence biological efficacy.

Influence of Substituents on Biological Potency

The biological activity of imidazole derivatives is highly dependent on the substituents attached to the core ring. For instance, in a study of 2-substituted-4,5-diphenyl-1H-imidazoles, it was found that substitutions on the phenyl ring with electron-donating and hydrophilic groups like –F, –Cl, –NH2, –N(CH3)2, –OH, and –OCH3 at the para-position resulted in higher anti-inflammatory and antinociceptive activity. researchgate.net Conversely, activity was diminished with hydrophobic groups, indicating that hydrophilicity plays a key role. researchgate.net

In the context of anticonvulsant activity, high lipophilicity was found to compromise the efficacy of certain 1H-imidazol-5(4H)-one derivatives. scirp.org The electronic properties of substituents are also critical. Electron-withdrawing groups have been shown to enhance the photosensitizing capabilities of some metal-complexed imidazole derivatives. rsc.org The introduction of benzene sulfonamide-bearing imidazole derivatives with 4-chloro and 3,4-dichloro substituents on the benzene ring led to antitumor activity against specific cancer cell lines. nih.gov

Role of Chlorine Atom and N-Methyl Group in Activity

The chlorine atom and the N-methyl group are key functional groups that significantly modulate the physicochemical properties and biological activity of the imidazole scaffold.

The chlorine atom at the 2-position of the imidazole ring exerts a strong electron-withdrawing effect. This electronic modification influences the basicity of the nitrogen atoms in the ring and alters the molecule's hydrogen bonding capabilities, which are crucial factors for biological activity. This can enhance binding to target enzymes. For example, in a study of 2-phenyl-1H-benzimidazole analogues binding to the fat mass and obesity-associated protein (FTO), the chlorine atom was found to be crucial for the interaction. nih.gov The introduction of a chlorine substituent has been shown to improve the biological activity of certain compounds, and its specific position on the scaffold can have a significant impact. nih.gov However, its effect is not universally positive; in some series of anticonvulsant compounds, chloro analogues were found to be less potent. scirp.org

The N-methyl group at the 1-position primarily serves to increase the lipophilicity of the molecule. This modification can influence the pharmacokinetic properties of a compound, such as its ability to cross cell membranes and its metabolic stability. Methylation at the N-1 position also affects the basicity of the other nitrogen atom in the ring and influences the molecule's hydrogen bonding behavior.

Computational Chemistry and in Silico Investigations

Molecular Docking Studies

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In drug discovery, it is frequently used to predict the binding mode and affinity of a small molecule ligand to the active site of a protein. While specific docking studies focusing exclusively on 2-Chloro-1-methyl-1H-imidazole are not extensively detailed in available research, studies on closely related imidazole derivatives provide significant insights into its potential interactions.

Analysis of docking poses for various imidazole-containing compounds reveals common interaction patterns. The imidazole ring is frequently involved in crucial binding interactions. For instance, in studies of imidazole-thiazole hybrids, the imidazole ring has been shown to form п-cation interactions with arginine residues (e.g., ARG249) and п-п stacking interactions with aromatic residues like phenylalanine (PHE 78) and tyrosine (TYR 76) within protein active sites. nih.gov Similarly, derivatives of 1-methyl-1H-imidazole designed as SIRT1 inhibitors were found to engage in hydrophobic interactions with key residues such as F273 and I347. functmaterials.org.ua

The chloro and methyl substituents on the imidazole ring play a critical role in modulating these interactions. The electron-withdrawing nature of the chlorine atom can enhance the electrophilicity of the benzimidazole core in related compounds, potentially strengthening interactions. In some benzimidazole derivatives, chloro substituents have been observed to improve binding by forming halogen bonds within hydrophobic pockets of the target's active site. Docking studies of imidazole derivatives against the epidermal growth factor receptor (EGFR) have shown that stable hydrogen bonds can form with residues like Phe82, Met80, and His18. bohrium.com

A summary of observed interactions for various imidazole derivatives is presented below.

| Derivative Class | Target Protein | Key Interacting Residues | Type of Interaction |

| Imidazole-Thiazole Hybrids | 5BNS | ARG 249, TRP 32, MET 207, CYS 112, GLY 209 | п-cation, п-п stacking, Hydrogen bond |

| 1-Methyl-Imidazol-2-yl-thio ethanone | SIRT1 | F273, I347, N346, D348 | Hydrophobic |

| Imidazole-Triazole Hybrids | EGFR (1M17) | Phe82, Met80, His18, Gln42 | Hydrogen bond |

Molecular docking is also employed to estimate the binding free energy, or binding affinity, of a ligand to its target, often expressed as a docking score or in units of kcal/mol. Lower binding energy values typically indicate a more stable and favorable interaction.

For derivatives of 2-phenyl-benzimidazole, which shares some structural similarities, docking against the EGFR kinase domain predicted binding energies ranging from -8.2 to -9.6 kcal/mol, with halogen substituents noted to enhance hydrophobic interactions. In another study, imidazole derivatives targeting SIRT1 showed high binding affinities, with calculated values between -8.4 and -8.6 kcal/mol. functmaterials.org.ua A study on ethyl 2-[5-(4-chlorophenyl)-2-methyl-1-H-imidazole-4-yl] acetate, a more complex derivative, reported a high docking score and glide score against sirtuin family proteins, indicating strong binding affinity. nih.gov

The table below summarizes predicted binding affinities for several classes of imidazole derivatives against various protein targets.

| Derivative | Target Protein | Predicted Binding Affinity (kcal/mol) |

| 2-Phenyl-benzimidazole derivatives | EGFR Kinase Domain | -8.2 to -9.6 |

| 1-Methyl-1H-imidazol-2-yl-thio derivatives | SIRT1/NAD+ | -8.4 to -8.6 |

| 4-[2-(1-methyl-1H-imidazol-2-ylsulfanyl)-acetylamino]-benzenesulfonic acid | 2QFA | -4.45 |

Ligand-Protein Interaction Analysis

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations are computational methods that analyze the physical movements of atoms and molecules over time. For ligand-protein complexes identified through docking, MD simulations provide a more dynamic and realistic view of the interactions in a simulated physiological environment.

A primary use of MD simulations is to assess the stability of the docked conformation. A stable complex will maintain its key binding interactions throughout the simulation period with minimal conformational changes. For example, a 100 ns MD simulation was used to confirm the stability of a complex formed between an imidazole derivative and the COVID-19 main protease (Mpro), revealing a stable conformation and binding pattern. tandfonline.com Similarly, MD simulations of another imidazole derivative, compound 7a, were run for 50 ns to confirm the stability of its binding conformation. researchgate.net Studies on ethyl 2-[5-(4-chlorophenyl)-2-methyl-1-H-imidazole-4-yl] acetate also showed that the compound had better stability when interacting with nuclear sirtuins. nih.gov The root-mean-square deviation (RMSD) of the ligand and protein backbone atoms is often monitored; a low and stable RMSD value over time suggests the complex is stable.

MD simulations allow for the observation of the dynamic behavior of interactions between the ligand and the protein. This includes analyzing the persistence of hydrogen bonds, hydrophobic contacts, and water-mediated interactions over the simulation trajectory. This dynamic view can reveal important information that static docking poses cannot, such as flexible loop movements in the protein upon ligand binding or the role of water molecules in mediating the interaction. A previous MD study helped to identify three representative poses that clarified the dynamic behavior and stability of a compound within a binding cavity. mdpi.com

Conformational Stability Analysis of Ligand-Target Complexes

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, particularly atoms, molecules, and the solid state. DFT calculations are valuable for understanding the intrinsic electronic and geometric properties of a molecule like this compound.

DFT calculations can be used to optimize the molecule's geometry and analyze its electronic properties, such as the charge distribution, which is critical for understanding potential electrophilic and nucleophilic interactions. bohrium.com Studies on related imidazole derivatives have used DFT to predict geometrical parameters, vibrational frequencies, and molecular reactive properties. researchgate.net

A key application of DFT is the calculation of thermodynamic properties, such as the heat of formation (HOF). In a study of highly substituted imidazoles using the B3LYP/6-31G level of theory, it was observed that HOF generally increases with substitution. The molecular electrostatic potential (MEP) can also be calculated to identify reactive sites for electrophilic and nucleophilic attack. tandfonline.com Furthermore, DFT is used to determine the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which provide insights into the molecule's chemical reactivity, stability, and charge transfer capabilities. tandfonline.com

The table below shows calculated heats of formation for various complex imidazole derivatives.

| Compound | Calculation Level | Heat of Formation (HOF) (kJ/mol) |

| 1,2,4,5-tetraphenyl-1H-imidazole | B3LYP/6-31G | 131.28 |

| 2-(4-chlorophenyl)-1,4,5-triphenyl-1H-imidazole | B3LYP/6-31G | 121.38 |

| 2-(4-chlorophenyl)-1-benzyl-4,5-diphenyl-1H-imidazole | B3LYP/6-31G | 85.82 |

Electronic Structure Analysis

The electronic structure of a molecule is fundamental to understanding its chemical behavior. Computational studies, particularly those employing Density Functional Theory (DFT), have been instrumental in elucidating the electronic landscape of this compound and related derivatives.

Molecular Electrostatic Potential (MEP) analysis is a valuable computational tool that visualizes the charge distribution of a molecule and predicts its reactivity towards electrophilic and nucleophilic attack. uni-muenchen.de For imidazole derivatives, MEP maps reveal regions of negative potential, typically around the nitrogen atoms, indicating sites susceptible to electrophilic attack, and regions of positive potential, which are attractive to nucleophiles. uni-muenchen.deresearchgate.net In substituted imidazoles, the distribution and intensity of these potentials are modulated by the electronic effects of the substituents. For instance, electron-withdrawing groups can render the ring more electrophilic.

Reactive Properties and Frontier Molecular Orbitals

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the reactivity of molecules. acs.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the primary orbitals involved in chemical reactions. researchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy gap between the HOMO and LUMO (ΔE) is an important indicator of molecular stability and reactivity; a smaller gap generally suggests higher reactivity. researchgate.netirjweb.com

For imidazole derivatives, the distribution of HOMO and LUMO is influenced by the substituents on the ring. researchgate.net In many cases, the HOMO is localized over the imidazole ring and parts of the substituents, while the LUMO is also distributed across the ring system. researchgate.netmalayajournal.org The specific locations of these orbitals can indicate the most probable sites for reaction. malayajournal.org Computational studies on various imidazole derivatives have determined their HOMO-LUMO energy gaps, providing insights into their chemical reactivity and potential biological activity. irjweb.commalayajournal.org

Global reactivity descriptors, such as electronegativity, chemical hardness, and electrophilicity index, can be calculated from HOMO and LUMO energies and provide further quantitative measures of a molecule's reactivity. irjweb.com

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to correlate the chemical structure of compounds with their biological activity. crpsonline.com By developing mathematical models, QSAR can predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent molecules. rjptonline.org

In the context of imidazole derivatives, QSAR studies have been employed to understand the structural requirements for various biological activities, such as antifungal, anti-inflammatory, and anticancer effects. crpsonline.comrjptonline.org These studies typically involve a series of related imidazole compounds for which biological activity data is available. Various molecular descriptors, which quantify different aspects of the molecular structure (e.g., steric, electronic, and hydrophobic properties), are calculated for each compound. crpsonline.com

Statistical methods, such as Partial Least Squares Regression (PLSR), are then used to build a model that relates these descriptors to the observed biological activity. crpsonline.com The resulting QSAR models can highlight which molecular properties are most important for the desired activity. For example, a QSAR study on imidazole derivatives as heme oxygenase inhibitors revealed the importance of physicochemical and alignment-independent descriptors for their inhibitory action. crpsonline.com Such insights are invaluable for the rational design of new imidazole-based therapeutic agents.

Computational Drug Design and Virtual Screening

Computational drug design and virtual screening are powerful techniques used to identify and optimize potential drug candidates. These methods leverage the three-dimensional structures of biological targets, such as enzymes and receptors, to predict how small molecules will bind to them. bohrium.com

For imidazole-containing compounds, molecular docking is a commonly used technique. dergipark.org.tr This method predicts the preferred orientation of a ligand when bound to a target protein, as well as the binding affinity. researchgate.net For instance, docking studies have been used to investigate the interaction of imidazole derivatives with various enzymes, providing insights into their mechanism of action. researchgate.net The predicted binding modes can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that are crucial for binding. bohrium.com

Virtual screening involves the use of computational methods to screen large libraries of compounds to identify those that are most likely to bind to a specific biological target. tandfonline.commdpi.com This approach can significantly reduce the number of compounds that need to be synthesized and tested experimentally, thereby accelerating the drug discovery process. Pharmacophore modeling, which defines the essential 3D arrangement of functional groups required for biological activity, is another important tool in this process. tandfonline.commdpi.com

In Silico Prediction of Pharmacokinetic Parameters (ADMET)

In silico methods are increasingly used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of drug candidates early in the discovery process. nih.gov These predictions help to identify compounds with favorable pharmacokinetic profiles and reduce the likelihood of late-stage failures in drug development. dergipark.org.tr

Computational models can predict various parameters related to absorption and distribution, such as intestinal absorption, blood-brain barrier penetration, and plasma protein binding. malariaworld.org For imidazole derivatives, properties like lipophilicity (logP) and topological polar surface area (TPSA) are important predictors of their absorption and distribution characteristics. chemscene.com For example, in silico studies on novel imidazole-based compounds have shown that they can possess acceptable oral bioavailability. nih.gov Predictions of Caco-2 cell permeability, an indicator of intestinal absorption, and human intestinal absorption have been performed for various heterocyclic compounds. malariaworld.org

Predicting the metabolic fate of a compound is crucial for understanding its efficacy and potential for drug-drug interactions. In silico tools can identify the most likely sites of metabolism by cytochrome P450 (CYP) enzymes, which are the major enzymes involved in drug metabolism. For imidazole derivatives, computational models can predict which CYP isoforms are likely to metabolize the compound and the potential metabolites that will be formed. This information is valuable for designing molecules with improved metabolic stability.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 2-chloro-1-methyl-1H-imidazole, and how can reaction yields be improved?

- Methodology : The compound can be synthesized via nucleophilic substitution or cross-coupling reactions. For example, 2-chloroimidazole derivatives are often prepared by reacting imidazole precursors with chlorinating agents (e.g., TsCl) in the presence of a base (e.g., NEt₃) and solvents like CH₂Cl₂. Purification via flash chromatography (silica gel, PE:EA = 10:1) yields ~71% purity . To improve yields, optimize reaction time (12–24 hours), stoichiometry (1:1 molar ratio of reactants), and temperature (room temperature to 50°C).

Q. Which spectroscopic techniques are most effective for characterizing this compound and its derivatives?

- Methodology : Use a combination of:

- ¹H/¹³C NMR : To confirm substituent positions and purity. For example, benzoimidazole derivatives show distinct aromatic proton shifts at δ 7.2–8.1 ppm .

- X-ray crystallography : SHELX programs (e.g., SHELXL) refine crystal structures, particularly for resolving halogen-bonding interactions in imidazole derivatives .

- HRMS : Validate molecular weights (e.g., [M+H]+ peaks matched with theoretical values within 0.0003 Da) .

Q. How can researchers evaluate the biological activity of this compound derivatives?

- Methodology : Conduct in vitro assays:

- Antimicrobial activity : Measure MIC (Minimum Inhibitory Concentration) against bacterial/fungal strains (e.g., MIC = 16–32 µg/mL for related imidazoles) .

- Cytotoxicity : Use MTT assays on cancer cell lines (e.g., IC₅₀ values for EGFR inhibition) .

- Enzyme inhibition : Test binding affinity to targets like EGFR via molecular docking (Autodock Vina) and validate with SPR (Surface Plasmon Resonance) .

Advanced Research Questions

Q. How can computational methods predict the binding modes of this compound derivatives to biological targets?

- Methodology :

- Perform molecular docking (e.g., AutoDock, Glide) to simulate ligand-protein interactions. For example, imidazole derivatives show strong binding to EGFR’s ATP pocket (docking scores ≤ −8.0 kcal/mol) .

- Validate with MD simulations (GROMACS) to assess stability of ligand-receptor complexes over 100 ns .

Q. What strategies resolve contradictions in biological activity data for structurally similar imidazole derivatives?

- Methodology :

- Reproducibility checks : Repeat assays under standardized conditions (pH, temperature).

- Purity analysis : Use HPLC (≥95% purity) to rule out impurities affecting activity .

- SAR studies : Systematically modify substituents (e.g., replace -Cl with -CH₃ or -NO₂) and correlate changes with activity trends .

Q. How do solvent systems impact the solubility and stability of this compound during biological assays?

- Methodology :

- Solubility screening : Test DMSO, PBS, or ethanol (10–20% v/v). For example, DMSO enhances solubility but may require dilution to <1% to avoid cellular toxicity .

- Stability studies : Use LC-MS to monitor degradation under physiological conditions (37°C, pH 7.4) over 24 hours .

Q. What crystallographic challenges arise when resolving structures of halogenated imidazoles, and how are they addressed?

- Methodology :

- Twinned crystals : Use SHELXD for structure solution and SHELXL for refinement. For high-resolution data (≤1.0 Å), apply anisotropic displacement parameters .

- Disorder modeling : Employ PART instructions in SHELXL to model disordered chloro substituents .

Q. How can structure-activity relationship (SAR) studies guide the design of more potent imidazole-based inhibitors?

- Methodology :

- Substituent modification : Introduce electron-withdrawing groups (-Cl, -NO₂) at position 2 to enhance EGFR binding affinity .

- Bioisosteric replacement : Replace -Cl with -CF₃ to improve metabolic stability while retaining activity .

- Pharmacophore mapping : Identify critical hydrogen-bond acceptors (e.g., imidazole N-atoms) using Schrödinger’s Phase .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.